5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine
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Overview
Description
5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorine atom, which often imparts unique chemical properties, and a tetrahydropyridine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxolane ring: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the tetrahydropyridine ring: This step often involves the cyclization of an appropriate amine or imine precursor under acidic conditions.
Coupling of the oxolane and tetrahydropyridine rings: This can be achieved through a variety of coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (RSH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Azides, thioethers
Scientific Research Applications
5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydropyridine ring can interact with various biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2’-deoxyuridine: A nucleoside analog used in cancer treatment.
5-fluorouracil: A widely used chemotherapeutic agent.
5-fluoro-1,2,3,4-tetrahydropyridine: A related compound with similar structural features.
Uniqueness
5-fluoro-1-[(2R,5R)-5-methyloxolane-2-carbonyl]-1,2,3,6-tetrahydropyridine is unique due to its specific combination of a fluorine atom and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-[(2R,5R)-5-methyloxolan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-8-4-5-10(15-8)11(14)13-6-2-3-9(12)7-13/h3,8,10H,2,4-7H2,1H3/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHXTNJYXZGSSF-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)N2CCC=C(C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](O1)C(=O)N2CCC=C(C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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